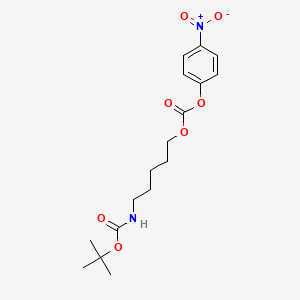![molecular formula C15H23ClN2O2 B3089993 3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 1203800-25-2](/img/structure/B3089993.png)
3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
Descripción general
Descripción
“3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1203800-25-2 . It has a molecular weight of 298.81 and a molecular formula of C15H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a propoxy chain, which is further connected to a 4-methyl-1-piperazinyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point and specific storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a compound with potential applications in various fields of chemistry and pharmacology due to its unique chemical structure. This structure allows it to participate in multiple synthesis reactions, contributing to the development of novel compounds with diverse biological and chemical properties.
One notable application is in the synthesis of 2-aminopyrimidinones through a three-component reaction involving benzaldehyde derivatives. This synthesis process highlights the compound's utility in creating new chemical entities that can self-assemble and form hydrogen bonds, indicating its potential in materials science and drug design (Bararjanian et al., 2010). Furthermore, its use in synthesizing amorfrutins, with noted cytotoxicity against human tumor cell lines, showcases its relevance in medicinal chemistry and cancer research (Brandes et al., 2020).
Additionally, the compound serves as a precursor in the preparation of heteroditopic ligands for binding metal salts, demonstrating its application in coordination chemistry and the development of new materials for catalysis and separation processes (Wang et al., 2006).
Pharmacological Research
In pharmacological research, derivatives of this compound have been synthesized and evaluated for various biological activities. This includes the development of novel derivatives with potential antidepressant and antianxiety effects, highlighting the compound's significance in the discovery and development of new therapeutic agents (Kumar et al., 2017).
Furthermore, research into the solution conformations and molecular structures of related dipeptides and derivatives has provided insight into the structural basis of their biological activity, emphasizing the role of this compound and its derivatives in the design of peptide-based drugs (Kojima et al., 2009).
Propiedades
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-7-9-17(10-8-16)6-3-11-19-15-5-2-4-14(12-15)13-18;/h2,4-5,12-13H,3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQAGGQPKBDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)


![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)






![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)

